molecular formula C8H6ClIO2 B7975288 5-Chloro-3-iodo-2-methyl-benzoic acid

5-Chloro-3-iodo-2-methyl-benzoic acid

Cat. No.: B7975288
M. Wt: 296.49 g/mol
InChI Key: JVDRDJGARBNRQI-UHFFFAOYSA-N
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Description

5-Chloro-3-iodo-2-methyl-benzoic acid is an aromatic compound with the molecular formula C8H6ClIO2 It is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a carboxylic acid group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-iodo-2-methyl-benzoic acid typically involves the halogenation of a methyl-substituted benzoic acid derivative. One common method involves the use of sodium hydroxide and ethanol to facilitate the reaction. The process includes heating the mixture to around 70°C and then slowly adding the chloro-5 iodo ethyl benzoate. The reaction is maintained for several hours before cooling and adjusting the pH to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-iodo-2-methyl-benzoic acid undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.

    Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and boron reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzoic acids, while Suzuki–Miyaura coupling can produce complex aromatic compounds with extended carbon chains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-iodo-2-methyl-benzoic acid is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct advantages in synthetic applications, allowing for more versatile chemical transformations.

Properties

IUPAC Name

5-chloro-3-iodo-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDRDJGARBNRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1I)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-2-methylbenzoic acid (10.0 g, 58.6 mmol) in sulfuric acid (75 mL, 1407 mmol) was added portionwise 1,3-diiodo-5,5-dimethylimidazolidine -2,4-dione (12.0 g, 31.6 mmol). The reaction turned very dark and quickly formed a thick suspension. The reaction was stirred for 2 h, at which time it was poured into ice water (˜500 mL) and stirred for 30 min to break up the solids. The precipitate was filtered off, washed with water, and dried under vacuum to give 5-chloro-3-iodo-2-methylbenzoic acid (17.3 g, 50.2 mmol, 86% yield) as a light beige solid. 1H NMR (400 MHz, DMSO-d6) δ 13.48 (br. s., 1H), 8.11 (d, J=2.27 Hz, 1H), 7.73 (d, J=2.27 Hz, 1H), 2.54 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Two

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